2-amino-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a condensation reaction between a suitable phenol derivative and a β-ketoester under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using amine precursors.
Attachment of the ethoxy and prop-2-yn-1-yloxy groups: These groups can be introduced through etherification reactions using ethyl iodide and propargyl bromide, respectively.
Formation of the carbonitrile group: This can be achieved through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the amino group may interact with enzyme active sites, while the hydroxy group can form hydrogen bonds with biological molecules. The carbonitrile group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Aminoethoxy)ethoxy)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-amino-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both an amino group and a carbonitrile group, along with the chromene core, makes it a versatile compound for various chemical reactions and biological interactions.
Properties
Molecular Formula |
C21H18N2O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-amino-4-(3-ethoxy-4-prop-2-ynoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C21H18N2O4/c1-3-9-26-17-8-5-13(10-19(17)25-4-2)20-15-7-6-14(24)11-18(15)27-21(23)16(20)12-22/h1,5-8,10-11,20,24H,4,9,23H2,2H3 |
InChI Key |
CTHYWTBHODRCFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC#C |
Origin of Product |
United States |
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